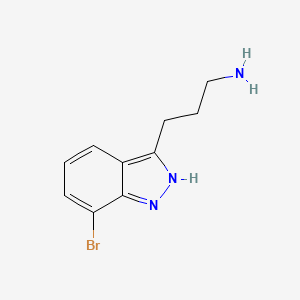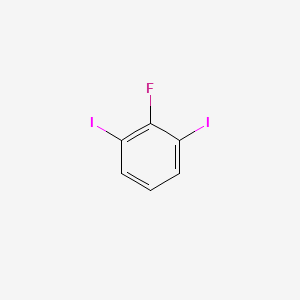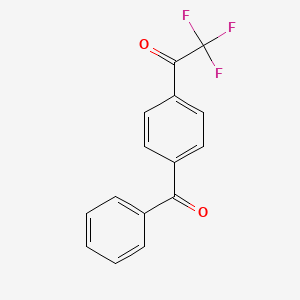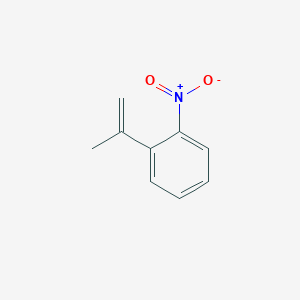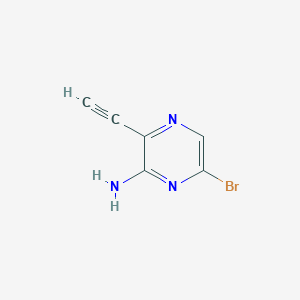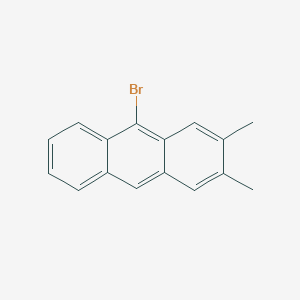
9-bromo-2,3-dimethylAnthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-2,3-dimethylanthracene: is an organic compound with the molecular formula C16H13Br. It belongs to the anthracene family, which has been widely studied due to its applications in various fields. Anthracene derivatives are commonly used as organic chromophores in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photon-upconversion systems .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 9-bromo-2,3-dimethylanthracene involves introducing bromine atoms at specific positions on the anthracene ring. One common synthetic route is the bromination of 9,10-dimethylanthracene using bromine or a brominating agent. The reaction typically occurs at the 9- and 10-positions of the anthracene ring.
Reaction Conditions::Reagents: Bromine (Br) or other brominating agents
Solvent: Organic solvents like dichloromethane (DCM) or chloroform (CHCl)
Temperature: Room temperature or slightly elevated temperatures
Procedure: The bromination reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in research laboratories or scaled up using similar procedures.
Analyse Chemischer Reaktionen
Reactivity::
Substitution Reactions: 9-bromo-2,3-dimethylanthracene can undergo substitution reactions at the bromine position. For example, nucleophilic substitution with various reagents can lead to functionalized derivatives.
Oxidation and Reduction: Depending on reaction conditions, it may participate in oxidation or reduction reactions.
Photophysical Properties: The compound exhibits fluorescence properties, which can be influenced by substituents.
Bromination: Br or N-bromosuccinimide (NBS)
Functionalization: Various nucleophiles (e.g., amines, thiols, or alkoxides)
Photophysical Studies: UV/Vis spectroscopy, fluorescence measurements
Major Products:: The major product of bromination is this compound itself.
Wissenschaftliche Forschungsanwendungen
OLEDs: Anthracene derivatives contribute to blue-emitting OLEDs.
Fluorescent Probes: Used as fluorescent markers in biological studies.
Photon-Upconversion: Participates in triplet–triplet annihilation photon upconversion systems.
Wirkmechanismus
The exact mechanism of action for 9-bromo-2,3-dimethylanthracene depends on its specific application. In photon-upconversion systems, it acts as an annihilator, transferring energy to sensitizer molecules.
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene (DPA): A benchmark annihilator in triplet–triplet annihilation systems.
9,10-Dimethylanthracene: Exhibits higher fluorescence quantum yield than unsubstituted anthracene.
Eigenschaften
Molekularformel |
C16H13Br |
|---|---|
Molekulargewicht |
285.18 g/mol |
IUPAC-Name |
9-bromo-2,3-dimethylanthracene |
InChI |
InChI=1S/C16H13Br/c1-10-7-13-9-12-5-3-4-6-14(12)16(17)15(13)8-11(10)2/h3-9H,1-2H3 |
InChI-Schlüssel |
XWTCUMKTPIJYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC3=CC=CC=C3C(=C2C=C1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


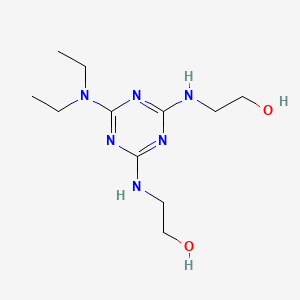
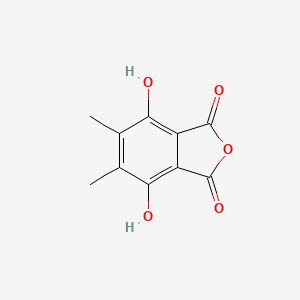
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
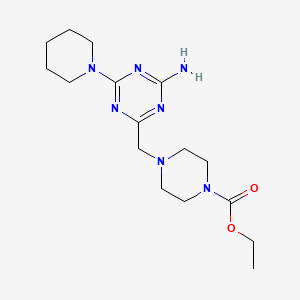
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

